N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide
Description
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclohexyl group, a methylpyrazole moiety, and a fluoropyridine ring, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-23-17(10-16(22-23)14-5-3-2-4-6-14)21-18(24)8-7-13-9-15(19)12-20-11-13/h9-12,14H,2-8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVZICNXMTULOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCC2)NC(=O)CCC3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 5-cyclohexyl-2-methylpyrazole core. This can be achieved through the reaction of cyclohexanone with hydrazine and an appropriate aldehyde under acidic conditions.
Introduction of the Fluoropyridine Moiety: The next step involves the coupling of the pyrazole derivative with a fluoropyridine compound. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere and elevated temperatures.
Formation of the Propanamide Linker: The final step is the formation of the propanamide linker, which can be achieved by reacting the intermediate product with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and methylpyrazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the amide group, converting it to an amine. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The fluoropyridine ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the site of oxidation.
Reduction: Conversion of the amide to an amine.
Substitution: Replacement of the fluorine atom with various nucleophiles, leading to diverse substituted pyridine derivatives.
Scientific Research Applications
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways.
Medicine: Explored for its potential therapeutic properties. The compound’s structure suggests it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(4-fluoropyridin-3-yl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-chloropyridin-3-yl)propanamide: Chlorine instead of fluorine on the pyridine ring.
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-bromopyridin-3-yl)propanamide: Bromine instead of fluorine on the pyridine ring.
Uniqueness
N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(5-fluoropyridin-3-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom on the pyridine ring, in particular, can significantly influence its reactivity and interaction with biological targets compared to its analogs with different halogen substitutions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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